Einecs 298-354-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) numbers classify chemicals marketed in the EU before 1981. For this analysis, three structurally distinct compounds—CAS 1046861-20-4 (a boronic acid derivative), CAS 918538-05-3 (a chlorinated heterocyclic compound), and CAS 3052-50-4 (an ester derivative)—are selected for comparison based on their physicochemical properties, synthesis methods, and biological activities .

Properties

CAS No. |

93803-80-6 |

|---|---|

Molecular Formula |

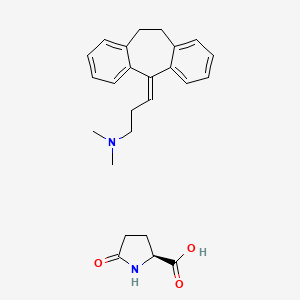

C25H30N2O3 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H23N.C5H7NO3/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;7-4-2-1-3(6-4)5(8)9/h3-6,8-12H,7,13-15H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

DBCOQYSIALQLEK-HVDRVSQOSA-N |

Isomeric SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 298-354-6 involve several steps. Industrial production methods typically include the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. Specific details about the preparation methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Einecs 298-354-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 298-354-6 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 298-354-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis of Physicochemical Properties

Table 1: Key Physicochemical Parameters

Key Observations :

Key Observations :

Key Observations :

Similarity and Structural Analogues

CAS 1046861-20-4 shares structural similarity (0.71–0.87) with boronic acids like (3-Bromo-5-chlorophenyl)boronic acid, whereas CAS 918538-05-3 aligns with chlorinated triazines (e.g., 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine) . CAS 3052-50-4 shows high similarity (1.00) to ester derivatives like (E)-4-methoxy-4-oxobut-2-enoic acid, underscoring its role in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.